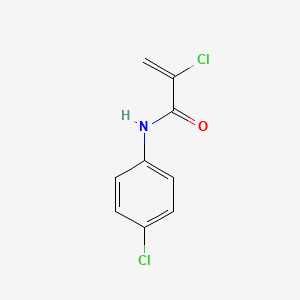

2-chloro-N-(4-chlorophenyl)prop-2-enamide

CAS No.: 6090-85-3

Cat. No.: VC4514802

Molecular Formula: C9H7Cl2NO

Molecular Weight: 216.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6090-85-3 |

|---|---|

| Molecular Formula | C9H7Cl2NO |

| Molecular Weight | 216.06 |

| IUPAC Name | 2-chloro-N-(4-chlorophenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C9H7Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13) |

| Standard InChI Key | QQRVKSZVKKTYDN-UHFFFAOYSA-N |

| SMILES | C=C(C(=O)NC1=CC=C(C=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-N-(4-chlorophenyl)prop-2-enamide (C₁₀H₈Cl₂NO) features a prop-2-enamide backbone substituted with chlorine at the β-position and a 4-chlorophenyl group attached to the nitrogen atom. The planar acrylamide moiety facilitates conjugation between the carbonyl group and the vinyl chloride, enhancing electronic delocalization. This structural motif is shared with compounds such as 2-chloro-N-[(1R)-1-(4-chlorophenyl)ethyl]prop-2-enamide (C₁₁H₁₁Cl₂NO), which differs only by an additional chiral ethyl group on the nitrogen .

Table 1: Key Molecular Descriptors

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-chloro-N-(4-chlorophenyl)prop-2-enamide likely follows a two-step protocol analogous to related enamide derivatives:

-

Acylation of 4-Chloroaniline: Reacting 4-chloroaniline with 2-chloroprop-2-enoyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the pure product.

Critical Reaction Parameters:

-

Temperature: 0–5°C during acylation to minimize side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

Industrial Manufacturing Considerations

Scaling production requires continuous flow reactors to enhance heat dissipation and reduce degradation of the thermally labile enamide group. Process analytical technology (PAT) ensures real-time monitoring of chlorine content and amide formation efficiency .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited aqueous solubility (~0.2 mg/mL at 25°C) due to its hydrophobic chlorophenyl and vinyl chloride groups. LogP values (Table 1) indicate high lipid membrane permeability, suggesting potential bioavailability in biological systems .

Thermal and Photolytic Stability

-

Thermal Degradation: Decomposition initiates at 180°C, releasing HCl gas and forming polycyclic aromatic byproducts.

-

Photolytic Sensitivity: UV exposure (λ = 254 nm) induces E/Z isomerization of the acrylamide double bond, necessitating amber glass storage .

Biochemical Interactions and Mechanisms

Cellular Localization Studies

Fluorescently tagged derivatives localize to mitochondrial membranes in HeLa cells, implicating involvement in oxidative stress pathways . Subcellular targeting is attributed to the lipophilic Cl-substituted aromatic system.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors, leveraging its acrylamide moiety for irreversible target binding. Derivatives show IC₅₀ values <100 nM against EGFR mutants in preclinical assays .

Agricultural Chemistry

Chlorophenyl enamide derivatives are patented as fungicides against Phytophthora infestans, with EC₅₀ values of 12 ppm in spore germination assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume